molecular formula C11H13N3O2 B14474908 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione

1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione

Cat. No.: B14474908
M. Wt: 219.24 g/mol
InChI Key: IKGKFSPEDSYHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione is a Mannich base derivative of pyrrolidine-2,5-dione (succinimide) featuring a 5-methylpyridin-2-ylaminomethyl substituent. This compound belongs to a class of molecules designed to merge heterocyclic pharmacophores for enhanced biological activity, particularly antimicrobial applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-[[(5-methylpyridin-2-yl)amino]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H13N3O2/c1-8-2-3-9(12-6-8)13-7-14-10(15)4-5-11(14)16/h2-3,6H,4-5,7H2,1H3,(H,12,13)

InChI Key

IKGKFSPEDSYHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NCN2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione typically involves the Mannich reaction, a three-component condensation reaction. In this process, 2-aminopyridine and succinimide are dissolved in distilled water and mixed well at room temperature until a clear solution is obtained. Formaldehyde is then added to this mixture, leading to the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione core to pyrrolidine-2-one.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antioxidant activities, making it useful in studying bacterial resistance and oxidative stress.

    Medicine: Potential therapeutic applications in treating infections, inflammation, and cancer due to its biological activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antioxidant activity is due to its capacity to scavenge free radicals and reduce oxidative stress. Additionally, the compound may interact with specific receptors and proteins involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Antimicrobial Efficacy

Tamilvendan et al. (as cited in ) evaluated antimicrobial activity of two analogs:

  • 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Moderate activity against E. coli, S. typhi, B. subtilis, and fungi (A. oryzae, A. fumigatus), with MIC values ranging from 25–50 µg/mL.
  • 1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Slightly enhanced antifungal activity (MIC: 12.5–25 µg/mL) due to the phenyl group’s hydrophobicity.

The 5-methylpyridine analog (target compound) is anticipated to exhibit comparable or superior activity, as methyl groups often optimize pharmacokinetic properties. However, empirical data are lacking, necessitating further studies.

Contrast with Non-Antimicrobial Derivatives

Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) were synthesized for neuropharmacological applications, showing high affinity for 5-HT1A receptors and serotonin transporters (SERT) . These compounds prioritize aromatic and bulky substituents for CNS penetration, diverging from the antimicrobial-focused design of pyridine-containing analogs.

Mechanistic and Physicochemical Considerations

  • Hydrogen Bonding : The pyrrolidine-2,5-dione core provides hydrogen-bond acceptors, critical for target engagement in microbial enzymes (e.g., dihydrofolate reductase) .
  • Steric Effects : Substituents on the pyridine ring influence binding to microbial targets; bulkier groups (e.g., phenyl) may reduce efficacy against Gram-negative bacteria with restrictive outer membranes .

Biological Activity

1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione features a pyrrolidine ring substituted with a pyridine moiety. This structural configuration is crucial for its biological interactions.

Research indicates that compounds similar to 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione often exhibit diverse biological activities:

  • Enzyme Inhibition : Many pyrrolidine derivatives are known to inhibit enzymes such as tyrosinase, which is involved in melanin production. Inhibitors can be beneficial in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Pyridine and pyrrolidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies on related compounds have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria .
  • Cellular Signaling Modulation : Compounds like this may influence cellular signaling pathways, potentially affecting processes such as cell adhesion and migration through integrin modulation .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrrolidine derivatives. The results indicated that certain structural modifications enhance their efficacy against pathogens:

CompoundMIC (mg/mL)Target Organism
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.015Candida albicans

These findings suggest that 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione may possess similar antimicrobial properties due to its structural characteristics.

Enzyme Inhibition

Inhibitory studies on tyrosinase revealed that related compounds have IC50 values indicating potent inhibition:

CompoundIC50 (µM)Type of Inhibition
Hydroxybenzylidenyl derivative12.4Competitive
Similar pyrrolidine derivative8.7Non-competitive

This suggests that the compound may effectively inhibit tyrosinase, making it a candidate for further development in skin-related therapies .

Case Studies

  • Case Study on Tyrosinase Inhibition : A study synthesized several derivatives of pyrrolidine and tested their efficacy as tyrosinase inhibitors. One derivative showed a significant reduction in enzyme activity, indicating potential for cosmetic applications in skin lightening .
  • Antimicrobial Efficacy : A comparative analysis of various pyrrolidine derivatives demonstrated that modifications in the nitrogen-containing ring significantly influenced their antibacterial activity against strains like E. coli and S. aureus, with some derivatives achieving complete bacterial death within hours .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione and its derivatives?

The compound is typically synthesized via Mannich reactions , where succinimide reacts with formaldehyde and a substituted aniline derivative (e.g., 5-methylpyridin-2-amine). Reaction optimization often involves acetic acid as a solvent under reflux conditions, yielding products in 78–80% purity after recrystallization. Alternative routes include condensation reactions with dihydrofuran-2,5-dione under mild acidic conditions, as demonstrated in structurally analogous systems .

Q. How is structural characterization of this compound performed in academic research?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the pyrrolidine-2,5-dione core and substituents (e.g., methylpyridinyl groups). For example, methyl protons typically resonate at δ 2.38 ppm (singlet), while aromatic protons appear between δ 7.58–8.77 ppm .
  • ESI-HRMS : To validate molecular mass and fragmentation patterns .
  • IR spectroscopy : Characteristic carbonyl stretches (C=O) at ~1716 cm⁻¹ for the dione moiety .

Q. What biological activities have been reported for this compound?

Derivatives exhibit moderate antimicrobial activity against Gram-negative bacteria (e.g., Escherichia coli) and fungi (e.g., Aspergillus fumigatus), with MIC values comparable to Penicillin and Streptomycin. The pyridine and pyrrolidine moieties are critical for disrupting microbial cell membranes or enzymatic pathways .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

Density Functional Theory (DFT) studies model adsorption behavior on surfaces (e.g., mild steel) by analyzing electron density distribution and frontier molecular orbitals (HOMO/LUMO). This predicts anticorrosion mechanisms, such as electron donation from the pyridine ring to metal surfaces, validated experimentally via polarization resistance measurements .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Discrepancies in X-ray diffraction data (e.g., twinning or poor resolution) are addressed using SHELX software (SHELXL/SHELXD). Key steps include:

  • Robust scaling algorithms to handle intensity variations.
  • Twinned refinement for high-symmetry crystal systems.
  • Validation via R-factor convergence (<5% for high-quality datasets) .

Q. How do substituent modifications impact the compound’s pharmacological profile?

Introducing electron-withdrawing groups (e.g., halogens) on the pyridine ring enhances 5-HT1A receptor affinity by optimizing π-π stacking with aromatic residues. Conversely, bulky substituents reduce SERT inhibition due to steric hindrance, as shown in SAR studies of pyrrolidine-2,5-dione analogs .

Q. What advanced synthetic routes enable functionalization of the pyrrolidine-2,5-dione scaffold?

CuI-catalyzed 1,3-cycloaddition converts 4-iodophenyl derivatives into 1,4-triazolyl analogs in a one-pot reaction. This leverages the dione’s electrophilic carbonyl groups for nucleophilic attack, achieving yields of 65–85% under mild conditions .

Methodological Considerations

Q. How are reaction yields optimized in Mannich-type syntheses?

  • Catalyst selection : Cerium(IV) ammonium nitrate (CAN) enhances reaction rates in aqueous media, reducing side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
  • Temperature control : Reflux at 80–100°C balances kinetics and thermal decomposition risks .

Q. What analytical challenges arise in quantifying trace impurities?

HPLC-MS with C18 reverse-phase columns (e.g., 5–10% ethanol in dichloromethane) separates impurities like unreacted succinimide. Detection limits are enhanced via ESI ionization, with calibration curves validated using spiked standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.